- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Cas no 914913-88-5 (Palomid 529)

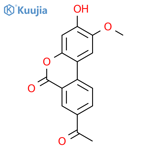

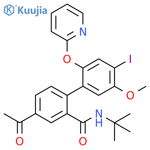

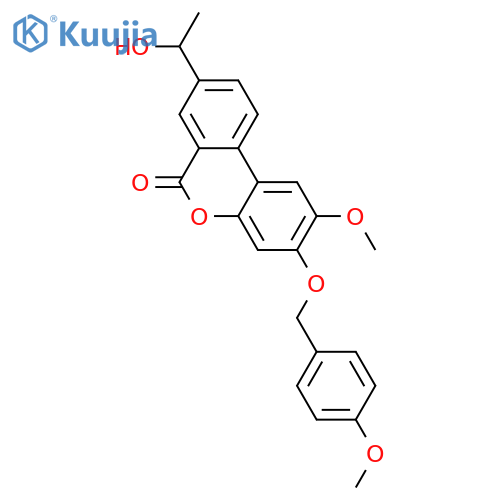

Palomid 529 structure

상품 이름:Palomid 529

CAS 번호:914913-88-5

MF:C24H22O6

메가와트:406.427887439728

MDL:MFCD18633224

CID:822503

PubChem ID:11998575

Palomid 529 화학적 및 물리적 성질

이름 및 식별자

-

- Palomid 529

- Palomid 529 (P529)

- 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one

- 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

- P529

- P-529

- Palomid 529,P529

- Palomid-529

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one

- SG 00529

- Palomid529

- AK160239

- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one

- 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)

- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one

- DFN 529

- P 529

- RES 529

- CHEMBL2141712

- CS-0258

- AC-31523

- DB12812

- HMS3673G05

- BCP02474

- EX-A254

- AKOS024463339

- J-519339

- BRD-A50998626-001-02-1

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

- HMS3655L14

- NSC-801008

- 914913-88-5

- BCP9001049

- AS-16573

- 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one

- MFCD18633224

- Palomid 529 (P529)?

- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one

- XV9409EWG4

- NSC775306

- NCGC00263125-10

- NCGC00263125-01

- SDCCGSBI-0654446.P001

- CCG-268719

- Q27294013

- SW219676-1

- SMR004702956

- NSC801008

- RES-529

- UNII-XV9409EWG4

- SCHEMBL290034

- Palomid 529 (P-529, SG00-529)

- 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one

- GLXC-03197

- SG00529

- SG-00529

- 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one

- BCPP000131

- SB16564

- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one

- DTXSID601026005

- 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

- s2238

- NSC-775306

- MLS006011187

- HY-14581

-

- MDL: MFCD18633224

- 인치: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3

- InChIKey: YEAHTLOYHVWAKW-UHFFFAOYSA-N

- 미소: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1

계산된 속성

- 정밀분자량: 406.14200

- 동위원소 질량: 406.14163842g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 6

- 중원자 수량: 30

- 회전 가능한 화학 키 수량: 6

- 복잡도: 574

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 74.2

- 소수점 매개변수 계산 참조값(XlogP): 4

실험적 성질

- 밀도: 1.280

- 용해도: DMSO: soluble10mg/mL, clear

- PSA: 78.13000

- LogP: 4.59570

Palomid 529 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-14581-10mg |

Palomid 529 |

914913-88-5 | 99.47% | 10mg |

¥800 | 2024-05-24 | |

| TRC | P165000-5mg |

Palomid 529 |

914913-88-5 | 5mg |

$81.00 | 2023-05-17 | ||

| Ambeed | A602029-1mg |

8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |

914913-88-5 | 98+% | 1mg |

$12.0 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364563A-50mg |

Palomid 529, |

914913-88-5 | ≥98% | 50mg |

¥7521.00 | 2023-09-05 | |

| Ambeed | A602029-10mg |

8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |

914913-88-5 | 98+% | 10mg |

$43.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9788-500mg |

Palomid 529 |

914913-88-5 | 98% | 500mg |

¥19328.00 | 2023-09-09 | |

| TRC | P165000-25mg |

Palomid 529 |

914913-88-5 | 25mg |

$328.00 | 2023-05-17 | ||

| TRC | P165000-50mg |

Palomid 529 |

914913-88-5 | 50mg |

$586.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D297321-50mg |

8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529) |

914913-88-5 | 98% | 50mg |

$420 | 2024-05-24 | |

| S e l l e c k ZHONG GUO | S2238-10mg |

Palomid 529 (P529) |

914913-88-5 | 99.49% | 10mg |

¥1396.66 | 2023-09-18 |

Palomid 529 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

합성 방법 3

반응 조건

1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

합성 방법 4

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

합성 방법 5

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

합성 방법 6

반응 조건

1.1 Reagents: Picolinic acid , Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 90 °C

2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

합성 방법 7

반응 조건

1.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

합성 방법 8

반응 조건

1.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

참조

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Palomid 529 Raw materials

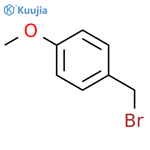

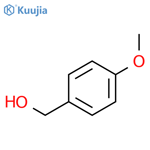

- 4-Methoxybenzyl alcohol

- Pyridine, 2-(4-methoxyphenoxy)-

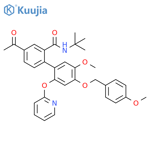

- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-3-hydroxy-2-methoxy-

- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-5'-methoxy-4'-[(4-methoxyphenyl)methoxy]-2'-(2-pyridinyloxy)-

- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-4'-iodo-5'-methoxy-2'-(2-pyridinyloxy)-

- Benzamide, 3-acetyl-N-(1,1-dimethylethyl)-

- 4-Methoxybenzyl bromide

- 2-Bromopyridine

- Mequinol

- Pyridine, 2-(3-iodo-4-methoxyphenoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-2-methoxy-3-[(4-methoxyphenyl)methoxy]-

Palomid 529 Preparation Products

Palomid 529 관련 문헌

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

914913-88-5 (Palomid 529) 관련 제품

- 1010068-84-4(4-bromo-6-phenyldibenzo[b,d]furan)

- 1261914-27-5(4-(3-Carboxy-4-chlorophenyl)-3-hydroxybenzoic acid)

- 1797977-57-1(3-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}benzamide)

- 1895422-98-6(N-(5-bromo-2-methylphenyl)methylhydroxylamine)

- 1806799-64-3(Methyl 4-amino-5-(difluoromethyl)-3-methoxypyridine-2-acetate)

- 2178773-96-9(N-{1-(2-hydroxyethoxy)cyclopentylmethyl}naphthalene-1-carboxamide)

- 1369171-74-3(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine)

- 379255-41-1(N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide)

- 1805672-27-8(Methyl 4-chloromethyl-2-cyano-5-hydroxybenzoate)

- 1203125-69-2(4-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carbonyl)benzene-1-sulfonamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:914913-88-5)Palomid 529

순결:99%/99%

재다:100mg/250mg

가격 ($):211.0/357.0